molecular formula C14H13N3O2S B14448998 Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- CAS No. 75007-31-7

Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)-

Cat. No.: B14448998
CAS No.: 75007-31-7
M. Wt: 287.34 g/mol
InChI Key: KWBGYGKODFZVHT-UHFFFAOYSA-N
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Description

Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of pyrocatechol, pyrazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- typically involves the condensation of pyrocatechol with 3,5-dimethyl-1-pyrazole and a thiazole derivative. The reaction conditions often require the use of a suitable solvent, such as toluene, and a catalyst to facilitate the condensation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can mimic the active sites of metalloenzymes . These complexes can catalyze various biochemical reactions, leading to the desired biological effects. Additionally, the compound’s aromatic rings and heterocyclic moieties allow it to interact with proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is unique due to its combination of pyrocatechol, pyrazole, and thiazole moieties, which provide a distinct set of chemical and biological properties. This uniqueness allows it to form complexes with different metal ions and exhibit a wide range of activities compared to other similar compounds.

Properties

CAS No.

75007-31-7

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzene-1,2-diol

InChI

InChI=1S/C14H13N3O2S/c1-8-5-9(2)17(16-8)14-15-11(7-20-14)10-3-4-12(18)13(19)6-10/h3-7,18-19H,1-2H3

InChI Key

KWBGYGKODFZVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)O)O)C

Origin of Product

United States

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